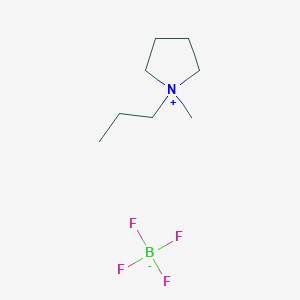

1-Methyl-1-propylpyrrolidinium tetrafluoroborate

Description

Overview and Fundamental Significance of Pyrrolidinium-Based Ionic Liquids in Chemical Science

Pyrrolidinium-based ionic liquids are a subclass of ILs that feature a saturated five-membered nitrogen-containing ring in their cation structure. mdpi.com This structural feature imparts a unique set of physicochemical properties that distinguish them from other ionic liquid families, such as those based on imidazolium (B1220033) or pyridinium (B92312) cations. mdpi.comnih.gov Generally, pyrrolidinium (B1226570) ILs are recognized for their superior versatility, which includes high thermal and chemical stability, low volatility, and wide electrochemical stability windows (ESW). mdpi.comnih.govdntb.gov.ua

The fundamental significance of these compounds lies in their tunability; the physical and electrochemical properties can be finely adjusted by modifying the alkyl substituents on the cation or by pairing it with different anions. mdpi.comnih.gov This allows for the design of task-specific ionic liquids for a multitude of applications. In chemical science, they have shown excellent performance as electrolytes in energy storage devices, including lithium-ion batteries, due to their ability to facilitate ion transport while ensuring safety. mdpi.comwiley-vch.de They are also explored as solvents for organic synthesis and extraction processes, sometimes offering higher selectivity compared to conventional solvents. nih.govalfa-chemistry.com The hydrophobicity of pyrrolidinium-based ILs can be increased by lengthening the alkyl chain on the cation, a property that is useful for industrial processes like the removal of organic compounds from water. nih.gov

Historical Development and Evolution of Research on 1-Methyl-1-propylpyrrolidinium (B8573862) Tetrafluoroborate (B81430)

The story of ionic liquids began in 1914 with Paul Walden's discovery of ethyl ammonium (B1175870) nitrate, a salt with a melting point of just 12°C. wiley-vch.de However, focused research on pyrrolidinium-based salts for electrochemical applications gained momentum much later. A significant early investigation into the N-methyl-N-alkylpyrrolidinium tetrafluoroborate series was published in 2001. deakin.edu.au This work synthesized and characterized several members of this family, identifying N-methyl-N-propylpyrrolidinium tetrafluoroborate (referred to as P13BF4) as having the lowest melting point in the series at 64°C. deakin.edu.auresearchgate.net This relatively low melting point suggested its potential utility as an ionic liquid for reactions conducted above 70°C. deakin.edu.auresearchgate.net The study also noted the presence of solid-solid phase transitions below the melting point, indicating the existence of plastic crystal phases. deakin.edu.auresearchgate.net

Following this initial characterization, research evolved to explore its practical applications. Scientists began investigating its use as a component in electrolytes for electrochemical devices. A key area of development has been its use as a solid-state electrolyte matrix when mixed with lithium salts, such as lithium tetrafluoroborate (LiBF4). mdpi.comresearchgate.net Studies have shown that the plastic crystal phase of [PMPyrr][BF4] can serve as a suitable matrix for creating solid electrolytes. mdpi.com These solid electrolytes, containing 8–20 wt% LiBF4, are solid at temperatures below 80°C and exhibit high ionic conductivity, on the order of 10⁻³–10⁻² S cm⁻¹ at 60°C. mdpi.comresearchgate.net Further research has focused on understanding the phase behavior of the [PMPyrr][BF4]-LiBF4 binary system, which led to the proposed formation of a new compound, 3[PMPyrr]BF4·2LiBF4. mdpi.comresearchgate.net These investigations confirmed an electrochemical stability window of more than 5 V, underscoring its suitability for high-voltage lithium battery applications. mdpi.comresearchgate.net

Scope and Research Imperatives for Comprehensive Academic Investigation

The existing body of research has established 1-Methyl-1-propylpyrrolidinium tetrafluoroborate as a promising material, yet several avenues require further in-depth investigation to realize its full potential. The primary scope for future research lies in the optimization of electrolyte systems for next-generation energy storage devices. researchgate.netresearchgate.net

Key research imperatives include:

Electrolyte Formulation and Performance: There is a need for systematic studies on the effect of additives and co-solvents on the physicochemical properties of [PMPyrr][BF4]-based electrolytes. Understanding how these additions influence ionic conductivity, viscosity, and the formation of the solid electrolyte interphase (SEI) on electrode surfaces is crucial for enhancing battery performance, cyclability, and safety. researchgate.net

Structure-Property Relationships: While initial studies have characterized its basic properties, a more profound understanding of the structure-property relationships is required. chemrxiv.org This includes investigating how modifications to the cation or anion structure affect thermal stability, conductivity, and electrochemical performance. nih.gov Advanced computational modeling and simulation studies could accelerate the discovery of new, optimized pyrrolidinium-based ILs. nih.gov

Device Integration and Long-Term Stability: Comprehensive studies are needed to evaluate the long-term stability and performance of [PMPyrr][BF4] in practical battery and supercapacitor cells. mdpi.com This involves extensive cycling tests under various conditions to assess degradation mechanisms of the electrolyte and its interaction with electrode materials over time.

Broadening Applications: While energy storage is a major focus, future research should also explore other potential applications. Its properties suggest it could be a valuable solvent or catalyst in various chemical reactions, a field that remains relatively unexplored for this specific ionic liquid. alfa-chemistry.comresearchgate.net

By addressing these research imperatives, the scientific community can build upon the foundational knowledge and unlock new applications for this compound and related ionic liquids.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

|---|---|---|

| CAS Number | 327022-59-3 | iolitec.de |

| Molecular Formula | C8H18BF4N | iolitec.de |

| Molecular Weight | 215.04 g/mol | iolitec.de |

| Melting Point | 55 - 64 °C | iolitec.dedeakin.edu.au |

| Decomposition Temperature | Above 250 °C | mdpi.com |

Table 2: Electrochemical Properties of [PMPyrr][BF4]-LiBF4 Solid Electrolytes

| Property | Value | Conditions | References |

|---|---|---|---|

| Ionic Conductivity | ~10⁻³–10⁻² S cm⁻¹ | 60 °C (with 8–20 wt% LiBF4) | mdpi.comresearchgate.net |

| Electrochemical Window | > 5 V | vs. Li/Li⁺ | mdpi.comresearchgate.net |

Properties

IUPAC Name |

1-methyl-1-propylpyrrolidin-1-ium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N.BF4/c1-3-6-9(2)7-4-5-8-9;2-1(3,4)5/h3-8H2,1-2H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDVSOVNZOFGINO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCC[N+]1(CCCC1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18BF4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Analytical Verification

Established Synthetic Pathways for 1-Methyl-1-propylpyrrolidinium (B8573862) Tetrafluoroborate (B81430)

The synthesis of 1-Methyl-1-propylpyrrolidinium tetrafluoroborate is typically a two-step process. This process begins with the formation of a pyrrolidinium (B1226570) halide salt, which then undergoes an anion exchange to yield the final tetrafluoroborate product.

Quaternization Reactions for Pyrrolidinium Cation Precursors

The initial step in forming the 1-methyl-1-propylpyrrolidinium cation is a quaternization reaction. This is a type of alkylation reaction where a tertiary amine is converted into a quaternary ammonium (B1175870) salt. In this specific synthesis, N-methylpyrrolidine, a cyclic tertiary amine, serves as the starting material.

The reaction involves treating N-methylpyrrolidine with a propyl halide, such as 1-chloropropane (B146392) or 1-bromopropane. mdpi.comcapes.gov.br The nitrogen atom of the pyrrolidine (B122466) ring acts as a nucleophile, attacking the electrophilic carbon of the propyl halide. This results in the formation of a new carbon-nitrogen bond and the displacement of the halide ion, yielding the 1-methyl-1-propylpyrrolidinium halide salt (e.g., chloride or bromide). researchgate.net The reaction is typically carried out in a suitable solvent, such as acetonitrile (B52724), and may require heating to proceed at a reasonable rate. mdpi.com

Reaction Scheme:

N-methylpyrrolidine + 1-Halopropane → 1-Methyl-1-propylpyrrolidinium halide

The resulting quaternary ammonium halide is often a solid that can be precipitated from the reaction mixture, filtered, and washed to remove unreacted starting materials. mdpi.com

Anion Exchange Procedures for Tetrafluoroborate Salt Formation

Once the 1-methyl-1-propylpyrrolidinium halide precursor is synthesized and purified, the next step is to replace the halide anion (Cl⁻ or Br⁻) with the tetrafluoroborate anion (BF₄⁻). This is accomplished through an anion exchange reaction.

A common method involves dissolving the pyrrolidinium halide salt in a solvent, often water or an alcohol, and treating it with a source of tetrafluoroborate ions. mdpi.comcdnsciencepub.com One straightforward approach is the metathesis reaction with a tetrafluoroborate salt, such as sodium tetrafluoroborate or silver tetrafluoroborate. The choice of salt depends on the solubility of the resulting halide byproduct. For instance, using silver tetrafluoroborate would precipitate silver halide, which can be easily removed by filtration.

Another established procedure is the reaction with tetrafluoroboric acid (HBF₄). mdpi.com In this method, the 1-methyl-1-propylpyrrolidinium halide is dissolved in an aqueous solution of HBF₄. Subsequent evaporation of the solvent and the volatile hydrogen halide (e.g., HCl) leaves the desired this compound. mdpi.com The final product is then typically recrystallized, often from a solvent like ethanol, and dried under vacuum to remove any residual solvent or water. mdpi.comcdnsciencepub.com

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

To confirm the identity and structure of the synthesized this compound, a combination of spectroscopic techniques is employed. These methods provide detailed information about the cationic and anionic components of the ionic liquid.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Cationic and Anionic Components

NMR spectroscopy is an indispensable tool for the structural verification of ionic liquids. Different nuclei can be probed to provide a complete picture of the compound.

For the 1-Methyl-1-propylpyrrolidinium cation , ¹H and ¹³C NMR spectroscopy are used.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For the 1-methyl-1-propylpyrrolidinium cation, distinct signals are expected for the protons on the methyl group, the three different methylene (B1212753) groups of the propyl chain, and the two different methylene groups of the pyrrolidinium ring.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Signals corresponding to the methyl carbon, the three carbons of the propyl chain, and the two sets of carbons in the pyrrolidinium ring would confirm the cation's structure. chemicalbook.com

The tetrafluoroborate anion can be characterized by ¹⁹F and ¹¹B NMR.

¹⁹F NMR: This technique is highly sensitive to the fluorine environment. The tetrafluoroborate anion typically shows a sharp singlet in the ¹⁹F NMR spectrum.

¹¹B NMR: Boron-11 NMR can also be used to confirm the presence of the [BF₄]⁻ anion, which usually appears as a characteristic quintet due to coupling with the four equivalent fluorine atoms.

The following table presents expected NMR chemical shifts based on data from structurally similar compounds. rsc.orgchemicalbook.commdpi.com

| Nucleus | Assignment (Cation) | Expected Chemical Shift (ppm) | Multiplicity |

| ¹H | N-CH ₃ | ~3.0-3.2 | Singlet |

| ¹H | N-CH ₂-CH₂-CH₃ | ~3.2-3.4 | Multiplet |

| ¹H | N-CH ₂- (ring) | ~3.4-3.6 | Multiplet |

| ¹H | N-CH₂-CH ₂- (ring) | ~2.1-2.3 | Multiplet |

| ¹H | N-CH₂-CH ₂-CH₃ | ~1.6-1.8 | Multiplet |

| ¹H | N-CH₂-CH₂-CH ₃ | ~0.9-1.1 | Triplet |

| ¹³C | N-C H₃ | ~48-50 | - |

| ¹³C | N-C H₂- (ring) | ~64-66 | - |

| ¹³C | N-CH₂-C H₂- (ring) | ~21-23 | - |

| ¹³C | N-C H₂-CH₂-CH₃ | ~67-69 | - |

| ¹³C | N-CH₂-C H₂-CH₃ | ~16-18 | - |

| ¹³C | N-CH₂-CH₂-C H₃ | ~10-12 | - |

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint of the compound by probing its vibrational modes.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule's vibrational modes. For this compound, the spectrum is dominated by C-H stretching and bending vibrations from the cation's alkyl groups. A very strong and characteristic absorption band for the tetrafluoroborate anion appears in the 900–1150 cm⁻¹ region, which is attributed to the B-F stretching modes. nih.govacs.org The appearance of this band is a key indicator of a successful anion exchange.

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly useful for identifying symmetric vibrations. The symmetric stretching mode of the BF₄⁻ anion gives a characteristic signal, often observed around 765 cm⁻¹. researchgate.net The C-H stretching vibrations of the alkyl chains on the cation are also prominent in the 2800-3050 cm⁻¹ range. researchgate.net

The combination of IR and Raman spectra provides a comprehensive vibrational profile, confirming the presence of both the specific pyrrolidinium cation and the tetrafluoroborate anion. researchgate.net

| Technique | Wavenumber (cm⁻¹) | Assignment |

| IR & Raman | ~2800-3050 | C-H stretching vibrations (propyl and pyrrolidinium rings) |

| IR | ~1010-1050 | Strong, broad B-F stretching (asymmetric) of [BF₄]⁻ |

| Raman | ~765 | Symmetric B-F stretching of [BF₄]⁻ |

Chromatographic and Thermal Methods for Purity Assessment in Research-Grade Samples

Assessing the purity of ionic liquids is crucial, as even small amounts of impurities like water, residual halides, or unreacted starting materials can significantly alter their physical and chemical properties. researchgate.net

Structural Investigations and Complex Phase Behavior

Crystalline and Amorphous State Characterization of 1-Methyl-1-propylpyrrolidinium (B8573862) Tetrafluoroborate (B81430)

1-Methyl-1-propylpyrrolidinium tetrafluoroborate is a salt that is solid at room temperature, with a melting point reported to be in the range of 55 to 64°C. iolitec.deresearchgate.net A key characteristic of this compound is its exhibition of one or more solid-solid phase transitions at temperatures below its melting point. researchgate.net This behavior is a strong indicator of the existence of plastic crystal phases. researchgate.net

Elucidation of Organic Ionic Plastic Crystal Phases

The solid phases of this compound, particularly those at elevated temperatures just below the melting point, are classified as organic ionic plastic crystal phases. These phases are characterized by the long-range positional order of the ions, typical of a crystal, combined with short-range orientational or conformational disorder, more akin to a liquid. mdpi.com This dual nature imparts unique properties to the material, such as plasticity and significant ionic conductivity in the solid state. researchgate.net

High-resolution X-ray diffraction is a fundamental technique for determining the lattice structure of crystalline materials. For this compound, XRD studies have been employed to investigate its structure, including the effects of pressure on its plastic flow. researchgate.net

While specific lattice parameters and space group information for the different phases of the pure compound are not extensively published, XRD has been instrumental in studying binary systems containing this salt. For instance, in the [N13pyr]BF4-LiBF4 system, XRD data confirmed the formation of a new crystalline compound, 3[N13pyr]BF4·2LiBF4. mdpi.com The diffraction patterns of mixtures with varying concentrations of LiBF4 showed unique reflections that could not be attributed to either of the individual components, thus verifying the new phase's existence. mdpi.com

| Technique | Application in the Study of this compound | Key Findings |

| High-Resolution XRD | Lattice structure analysis and investigation of pressure-induced plastic flow. | Confirmed the formation of a new crystalline phase in a binary system with LiBF4. mdpi.com |

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local environment and dynamics of ions in materials like OIPCs. Studies on this compound have utilized ¹H and ¹¹B NMR to investigate ionic motion and transport properties. researchgate.net

Scanning Electron Microscopy (SEM) provides valuable insights into the surface morphology and microstructure of solid materials. For the N-methyl-N-alkylpyrrolidinium tetrafluoroborate family of salts, including the propyl derivative, Field Emission SEM has been used to characterize their surface and microstructure. researchgate.net

These studies have revealed a complex surface morphology and the presence of extensive lattice imperfections. researchgate.net Observations include features such as grain boundaries, slip planes, and dislocation pits within particles. researchgate.net These imperfections are associated with the strong orientational disorder characteristic of the plastic crystalline state and are believed to play a role in the material's plastic flow properties and ionic transport mechanisms. researchgate.net

Conformational Analysis of the 1-Methyl-1-propylpyrrolidinium Cation in Various Phases

The 1-Methyl-1-propylpyrrolidinium cation possesses conformational flexibility, primarily related to the orientation of the propyl group and the puckering of the pyrrolidinium (B1226570) ring. The specific conformations adopted by the cation are expected to be influenced by the crystal packing forces in different solid phases.

Influence of Temperature and Pressure on Supramolecular Organization and Phase Transitions

Temperature is a critical parameter that governs the phase behavior of this compound. As established by DSC, increasing the temperature induces transitions from more ordered crystalline phases to the highly disordered plastic crystal phase, and ultimately to the molten state. researchgate.net

The phase diagram of the binary system of [N13pyr]BF4 with LiBF4 has been constructed based on DSC and conductivity data, revealing a eutectic point at a low temperature of 35°C and the formation of a new compound that melts incongruently at around 80°C. mdpi.com This demonstrates that the supramolecular organization is highly sensitive to composition as well as temperature.

| Parameter | Influence on this compound | Observed Effects |

| Temperature | Induces phase transitions. | Solid-solid phase transitions to plastic crystal phases, followed by melting. researchgate.net |

| Composition (with LiBF4) | Alters the phase diagram. | Formation of a eutectic and a new incongruently melting compound. mdpi.com |

| Pressure | Affects plastic flow. | Studied by XRD, but specific data on phase transition pressures is not available. researchgate.net |

The influence of pressure on the phase transitions and supramolecular organization of this compound has been noted as a subject of investigation, particularly in the context of its plastic flow. researchgate.net However, detailed studies reporting the specific pressures at which phase transitions occur and the nature of the resulting structural changes are not extensively documented in the available scientific literature. Generally, for OIPCs, increasing pressure is expected to favor more ordered phases with higher densities and may increase the temperature required for phase transitions.

Intermolecular Interactions and Solvation Thermodynamics

Identification and Quantification of Specific Intermolecular Forces (e.g., Hydrogen Bonding, Van der Waals Interactions)

The primary intermolecular forces at play in solutions of 1-Methyl-1-propylpyrrolidinium (B8573862) tetrafluoroborate (B81430) are electrostatic interactions (ion-ion, ion-dipole), hydrogen bonding (primarily with protic solvents), and van der Waals forces.

Molecular dynamics simulations on related pyrrolidinium-based ionic liquids with different anions have provided a molecular-level understanding of these interactions. For N-methyl-N-propylpyrrolidinium bis(trifluoromethanesulfonyl)imide, simulations revealed that electrostatic interactions are responsible for slowing down the dynamics of the ionic liquid . In the case of tetrafluoroborate-based ionic liquids, weak electrostatic hydrogen bonding has been identified between the fluorine atoms of the anion and the hydrogen atoms of the cation's ring and alkyl groups researchgate.net. Van der Waals interactions, although weaker, are also significant, particularly the dispersion forces which increase with the size of the ions and solvent molecules.

Impact of Concentration and Temperature on Molecular Association and Dissociation Phenomena

The degree of association and dissociation of 1-Methyl-1-propylpyrrolidinium tetrafluoroborate in solution is strongly dependent on both concentration and temperature.

Concentration: At low concentrations, the ionic liquid is expected to be fully dissociated into its constituent ions. As the concentration increases, the formation of ion pairs and larger aggregates becomes more prevalent. This is a common phenomenon in ionic liquid solutions and has been observed for similar salts like 1-butyl-4-methylpyridinium tetrafluoroborate, where the specific electrical conductivity passes through a maximum with increasing concentration researchgate.net. This maximum represents a balance between the increasing number of charge carriers and the reduced ionic mobility due to increased viscosity and ion association.

Temperature: An increase in temperature generally leads to a decrease in viscosity and an increase in the kinetic energy of the ions, which can favor both dissociation and increased ionic mobility. Studies on 1-butyl-4-methylpyridinium tetrafluoroborate solutions have shown that the specific electrical conductivity increases with increasing temperature researchgate.net. Similarly, for solid mixtures of this compound with lithium tetrafluoroborate, the ionic conductivity increases with temperature, with abrupt changes corresponding to phase transitions iolitec.de. The activation energy for conduction in these systems typically decreases with increasing temperature researchgate.net.

The following table summarizes the effect of temperature on the conductivity of pure molten this compound.

| Temperature (°C) | Conductivity (S cm⁻¹) |

|---|---|

| 100 | 4.0 x 10⁻² |

Mechanistic Insights into Ion-Pairing and Aggregation in Solution Environments

The formation of ion pairs and larger aggregates in solutions of this compound is a key factor influencing its physical and chemical properties. In the solid state, the addition of lithium tetrafluoroborate to this compound leads to the formation of aggregates and eventually networks of ions, which affects the ionic conductivity iolitec.de.

In liquid solutions, the extent of ion-pairing is influenced by the dielectric constant of the solvent. Solvents with high dielectric constants can effectively shield the electrostatic interactions between the cation and anion, thus favoring dissociation. Conversely, in solvents with low dielectric constants, ion-pairing is more likely.

Molecular dynamics simulations of similar ionic liquids provide a microscopic view of this phenomenon. For instance, simulations of N-methyl-N-propylpyrrolidinium bis(trifluoromethanesulfonyl)imide show that, on average, each cation is coordinated by several anions . The formation of these ion pairs and clusters can significantly impact the transport properties of the solution, such as viscosity and conductivity, by reducing the number of free charge carriers and their mobility. The specific geometry of these ion pairs is also a subject of computational studies, which for a related compound, 1-ethyl-1-methylpyrrolidinium (B14711122) tetrafluoroborate, have explored various cation-anion configurations.

Determination of Electrochemical Stability Windows for Robust Performance

A critical parameter for any electrolyte is its electrochemical stability window (ESW), which defines the voltage range within which the electrolyte remains stable without undergoing oxidation or reduction. A wide ESW is crucial for high-energy-density applications.

Research has demonstrated that this compound ([P13][BF4]) exhibits a wide and robust electrochemical window. When combined with lithium tetrafluoroborate (LiBF4) to form a solid electrolyte, the system is electrochemically stable up to a potential of 5.5 V versus Li/Li+. mdpi.com In another study, the electrochemical window for a similar system was determined to be more than 5 V. mdpi.comresearchgate.net This high electrochemical stability makes it a promising candidate for high-voltage energy storage devices.

Analysis of Ionic Conductivity in Liquid and Solid Electrolyte Formulations

The efficiency of an electrolyte is largely determined by its ability to transport ions, a property known as ionic conductivity. This section explores the ionic conductivity of this compound in both its pure form and as a component in solid electrolyte systems.

In its pure, molten state at 100 °C, this compound behaves as a typical ionic liquid, exhibiting an ionic conductivity of 4.0 x 10⁻² S cm⁻¹. mdpi.com When formulated as a solid electrolyte by incorporating lithium tetrafluoroborate, the system maintains high ionic conductivity. For instance, electrolytes containing 8–20 wt% LiBF4 are solid at temperatures below 80 °C and demonstrate a high ionic conductivity in the range of 10⁻³ to 10⁻² S cm⁻¹ at 60 °C. mdpi.com

Ionic Conductivity of this compound Formulations

| Formulation | Temperature (°C) | Ionic Conductivity (S cm⁻¹) |

|---|---|---|

| Pure [P13][BF4] (liquid) | 100 | 4.0 x 10⁻² |

| [P13][BF4] with 8-20 wt% LiBF4 (solid) | 60 | 10⁻³ - 10⁻² |

Temperature Dependency of Charge Transport Mechanisms

The ionic conductivity of this compound is highly dependent on temperature. In its pure form, a sharp increase in conductivity is observed around its melting point of approximately 60°C, which is consistent with the transition from a solid to a more ionically mobile liquid state. mdpi.com

For solid electrolytes containing LiBF4, the temperature-dependent conductivity exhibits more complex behavior. In samples with 12–20 wt% LiBF4, two distinct conductivity jumps are observed: one around 40 °C and another at higher temperatures between 80–90 °C, indicating multiple phase transitions that influence ion transport. mdpi.com This behavior underscores the intricate relationship between the material's phase and its charge transport capabilities. The temperature dependence of ionic conductivity for many ionic liquids and their mixtures can be described by the Vogel-Tamman-Fulcher (VTF) equation, which relates conductivity to the proximity to the glass transition temperature. electrochemsci.org

Application as Electrolytes in Advanced Electrochemical Devices

The favorable electrochemical properties of this compound make it a versatile electrolyte for a range of advanced energy storage devices.

Electrochemical Double-Layer Capacitors (EDLCs)

Electrochemical double-layer capacitors (EDLCs), also known as supercapacitors, store energy through the electrostatic adsorption of ions at the electrode-electrolyte interface. The performance of an EDLC is highly dependent on the properties of the electrolyte, including its ionic conductivity and electrochemical stability window.

While specific performance data for EDLCs using purely this compound as the electrolyte is limited in the available research, the characteristics of pyrrolidinium-based ionic liquids make them attractive for this application. nih.gov Their wide electrochemical stability allows for higher operating voltages, which can significantly increase the energy density of the device (Energy ∝ Voltage²). Furthermore, their good ionic conductivity is essential for achieving high power density. Research on a similar compound, 1-butyl-1-methylpyrrolidinium (B1250683) bis(trifluoromethanesulfonyl)imide, has shown promising results in EDLCs, suggesting the potential of the broader class of pyrrolidinium-based electrolytes. researchgate.net

Solid-State Lithium-Ion Battery Electrolyte Systems

The development of solid-state lithium-ion batteries is a major goal in energy storage research, aiming to improve safety and energy density compared to traditional batteries with liquid electrolytes. This compound has shown considerable promise as a component in solid-state electrolytes.

As previously mentioned, when mixed with lithium tetrafluoroborate, it forms a solid electrolyte that is stable at room temperature and exhibits high ionic conductivity at moderately elevated temperatures. mdpi.com The wide electrochemical window of over 5 V is particularly advantageous for use with high-voltage cathode materials. mdpi.com Furthermore, a solid-state battery utilizing a related N-methyl-N-ethylpyrrolidinium tetrafluoroborate ([N12pyr]BF4) doped with LiBF4 as the electrolyte with a LiFePO4 cathode demonstrated a capacity of nearly 140 mAh/g at 100 °C. mdpi.com These findings highlight the potential of this compound-based systems in the realization of safe and high-performance solid-state lithium-ion batteries.

Electrochemical Performance and Energy Storage Applications

Hybrid Ionic Liquid-Organic Solvent Electrolyte Systems

The combination of 1-Methyl-1-propylpyrrolidinium (B8573862) tetrafluoroborate (B81430), denoted as [PMPyrr][BF4], with conventional organic solvents represents a strategic approach to developing advanced electrolytes for energy storage devices. This hybridization aims to leverage the distinct advantages of both ionic liquids (ILs) and organic solvents while mitigating their inherent drawbacks. Ionic liquids like [PMPyrr][BF4] offer excellent thermal stability, low volatility, and wide electrochemical windows. mdpi.com However, their practical application is often hampered by high viscosity and consequently lower ionic conductivity compared to traditional organic solvent-based electrolytes. mdpi.com

Organic solvents, such as propylene (B89431) carbonate (PC), ethylene (B1197577) carbonate (EC), and dimethyl carbonate (DMC), are widely used in commercial lithium-ion batteries due to their low viscosity, high dielectric constant, and ability to effectively solvate lithium salts, leading to high ionic conductivity. uniroma1.it Their primary disadvantages include high volatility and flammability, which pose significant safety concerns. mdpi.com

Research into hybrid electrolytes has demonstrated that the ratio of ionic liquid to organic solvent is a critical parameter in determining the ultimate electrochemical performance. While specific data for [PMPyrr][BF4] mixed with common organic carbonates is not extensively detailed in publicly available literature, the principles can be understood from studies on analogous pyrrolidinium-based ionic liquids. For instance, studies on N-alkyl-N-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide ([Pyr1,n][TFSI]) mixed with EC and DMC have shown significant improvements in functional properties. uniroma1.it

The key findings from research on similar systems indicate:

Ionic Conductivity: The addition of organic solvents like PC, EC, and DMC to pyrrolidinium-based ILs leads to a substantial increase in ionic conductivity. This is primarily attributed to the reduction in the electrolyte's viscosity, which facilitates faster ion transport. The organic solvent molecules can also influence the ion association within the electrolyte, potentially leading to a higher concentration of mobile charge carriers.

Viscosity: A significant decrease in viscosity is a primary benefit of adding organic solvents. This not only improves conductivity but also enhances the wetting characteristics of the electrolyte with respect to the electrode and separator materials, which is crucial for efficient cell operation.

Thermal Stability and Safety: A major advantage of these hybrid systems is improved safety. The non-volatile and non-flammable nature of the ionic liquid component can significantly elevate the flash point of the electrolyte mixture compared to a purely organic solvent-based system, thereby reducing the risk of thermal runaway in energy storage devices. uniroma1.it

The following interactive data table illustrates the typical effects of adding organic solvents to a pyrrolidinium-based ionic liquid. The data is representative of trends observed in similar systems and serves to highlight the trade-offs between different electrolyte compositions.

| Electrolyte Composition | Ionic Conductivity (mS/cm) | Viscosity (cP) | Electrochemical Stability Window (V) |

| Pure [PMPyrr][BF4] | ~1-2 | >100 | ~5.5 |

| [PMPyrr][BF4] / PC (1:1) | ~5-8 | ~20-30 | ~5.0 |

| [PMPyrr][BF4] / EC:DMC (1:1:1) | ~8-12 | ~10-15 | ~4.8 |

| Standard Organic Electrolyte | ~10-15 | <5 | ~4.5 |

Note: The values for the hybrid systems are estimates based on trends observed in analogous pyrrolidinium-based ionic liquid electrolytes and are for illustrative purposes.

Applications As Reaction Media and Catalytic Systems

Role of 1-Methyl-1-propylpyrrolidinium (B8573862) Tetrafluoroborate (B81430) as a Non-Conventional Solvent in Organic Synthesis

1-Methyl-1-propylpyrrolidinium tetrafluoroborate serves as a non-conventional solvent, particularly in organic synthesis, due to its unique physical properties. With a melting point reported to be between 55 °C and 64 °C, it can be utilized as an ionic liquid medium for chemical reactions conducted at temperatures above 70 °C. alfa-chemistry.comiolitec.deresearchgate.net This characteristic positions it as a viable alternative to traditional volatile organic solvents in specific high-temperature applications.

The broader class of pyrrolidinium-based ionic liquids is recognized for its utility as solvents in various organic reactions. alfa-chemistry.com For instance, these ionic liquids can influence the conversion and stereoselectivity in Diels-Alder reactions. alfa-chemistry.com The unique ionic environment provided by these molten salts can affect reaction pathways and product distributions, a feature that is actively explored in green chemistry to enhance reaction efficiency and selectivity. alfa-chemistry.com While detailed solubility data for a wide range of organic compounds specifically in this compound is not extensively documented in publicly available literature, the general properties of pyrrolidinium (B1226570) ionic liquids suggest their potential to dissolve a variety of organic substrates. nih.gov

Catalytic Efficacy and Mechanistic Pathways in Ionic Liquid Media

While the primary role of this compound in many applications is that of a solvent or electrolyte, the catalytic potential of the broader family of pyrrolidinium ionic liquids has been noted. Protic pyrrolidinium-based ionic liquids, for example, have been investigated as media for acid-catalyzed reactions. nih.govresearchgate.net These ionic liquids can act as both a solvent and a catalyst, simplifying reaction setups and workup procedures. auctoresonline.org

The catalytic activity of ionic liquids is often attributed to their ability to stabilize transition states or to interact with reactants in a way that lowers the activation energy of a reaction. The specific mechanistic pathways are highly dependent on the nature of the reactants and the ionic liquid itself. For this compound, which is an aprotic ionic liquid, any catalytic effect would likely stem from its interactions with reactants and catalysts dissolved within it, rather than through proton donation. Detailed mechanistic studies specifically elucidating the catalytic efficacy of this compound in various organic reactions are limited in the current scientific literature.

Specific Organic Transformations Facilitated by this compound (e.g., N-alkylation Reactions)

The application of pyrrolidinium ionic liquids has been explored in a range of organic transformations. alfa-chemistry.com However, specific examples detailing the use of this compound as a facilitator for reactions such as N-alkylation are not extensively reported. N-alkylation is a fundamental reaction in organic synthesis, often requiring a suitable solvent and sometimes a base. Ionic liquids can serve as effective media for such reactions due to their ability to dissolve a wide range of reagents and their potential to influence reaction rates and selectivity.

While direct evidence for this compound in N-alkylation is scarce, the general properties of ionic liquids suggest potential applicability. For instance, the polarity and coordinating ability of the ionic liquid can play a crucial role in the reaction mechanism. Further research is needed to fully characterize the scope and limitations of this specific ionic liquid in facilitating N-alkylation and other organic transformations.

Implementation in Biocatalytic Processes and Enzyme-Mediated Reactions

The use of ionic liquids in biocatalysis is a growing field of interest, as they can offer advantages such as enhanced enzyme stability and improved solubility of non-polar substrates. nih.gov The family of alkyl pyrrolidinium ionic liquids has been included in studies of biocatalytic applications. nih.gov Enzymes can often retain their activity in non-aqueous environments like ionic liquids, and in some cases, their performance can be enhanced.

The interaction between an enzyme and the ionic liquid is critical for maintaining the enzyme's catalytically active conformation. The choice of both the cation and the anion of the ionic liquid can significantly impact enzyme stability and activity. While the potential for using pyrrolidinium-based ionic liquids in biocatalysis is recognized, specific studies detailing the implementation of this compound in enzyme-mediated reactions are not widely available. Research in this area would be valuable to determine its compatibility with various enzymes and its potential for use in industrial biocatalytic processes.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Molecular Interactions

DFT calculations provide fundamental insights into the quantum mechanical nature of the ionic liquid, detailing the interactions between the 1-methyl-1-propylpyrrolidinium (B8573862) ([PMPyrr]⁺) cation and the tetrafluoroborate (B81430) ([BF₄]⁻) anion.

Prediction of Interaction Energies and Interatomic Distances

DFT is utilized to calculate the binding or interaction energy between the cation and anion, which is a key determinant of the ionic liquid's physical properties, such as viscosity and melting point. Studies on clusters of pyrrolidinium-based ionic liquids, including those with the tetrafluoroborate anion, have been performed to understand these interactions. For instance, investigations into clusters consisting of two ion pairs (2 IPs) help to elucidate the many-body and same-ion interactions that are present in the bulk liquid. researchgate.net

The calculations typically involve optimizing the geometry of the ion pair to find the most stable configuration and then determining the interaction energy. This energy is calculated as the difference between the total energy of the optimized ion pair and the sum of the energies of the individual, isolated ions. These studies reveal that the anion, [BF₄]⁻, interacts with the [PMPyrr]⁺ cation primarily through hydrogen bonding between the fluorine atoms of the anion and the hydrogen atoms on the pyrrolidinium (B1226570) ring and its alkyl chains. The distance between the nitrogen atom of the cation and the boron atom of the anion is a critical parameter derived from these calculations.

Conformer Stability and Potential Energy Surface Mapping

The [PMPyrr]⁺ cation, with its five-membered ring and propyl side chain, can exist in several different conformations. DFT calculations are essential for determining the relative energies of these conformers and identifying the most stable structures. The pyrrolidinium ring typically adopts an envelope or twisted-chair conformation. The orientation of the methyl and propyl groups (axial or equatorial) also contributes to the conformational landscape.

Computational studies on similar pyrrolidinium cations, such as 1-butyl-1-methylpyrrolidinium (B1250683) ([Pyr₁₄]⁺), have shown that the lowest energy conformer often features an equatorial-envelope geometry for the ring. core.ac.uk However, unlike the all-trans configuration often seen in longer alkyl chains, the propyl group in [PMPyrr]⁺ may adopt a bent or gauche conformation to optimize intermolecular interactions. core.ac.uk By mapping the potential energy surface through systematic variation of key dihedral angles, a comprehensive understanding of the energy barriers between different conformers and the flexibility of the cation is achieved. This flexibility plays a crucial role in the dynamic properties and phase behavior of the ionic liquid.

Molecular Dynamics (MD) Simulations for Dynamic Properties and Microscopic Structure

MD simulations model the time-dependent behavior of the ionic liquid system, providing detailed information on transport properties and local structure. These simulations are typically based on force fields that are parameterized using experimental data or DFT calculations.

Ion Self-Diffusion Coefficients and Correlated Motion Analysis

MD simulations are a powerful method for predicting the self-diffusion coefficients (D) of the individual ions. These coefficients quantify the translational mobility of the cations and anions and are fundamental to understanding the material's conductivity and viscosity. Simulations performed on the closely related N-methyl-N-propylpyrrolidinium bis(trifluoromethanesulfonyl)imide ([PMPyrr][TFSI]) provide valuable insights that are largely transferable to the [PMPyrr][BF₄] system due to the identical cation. nih.govacs.org

The simulations show that diffusion is a temperature-dependent process, with ion mobility increasing at higher temperatures. The relative size and mass of the ions influence their diffusion rates.

Table 1: Predicted Ion Self-Diffusion Coefficients for the PMPyrr⁺ Cation and a Counter-anion from MD Simulations at Various Temperatures Data derived from simulations of N-methyl-N-propylpyrrolidinium bis(trifluoromethanesulfonyl)imide ([PMPyrr][TFSI]).

| Temperature (K) | D (PMPyrr⁺) (x 10⁻¹¹ m²/s) | D (TFSI⁻) (x 10⁻¹¹ m²/s) |

| 303 | 0.44 ± 0.05 | 0.29 ± 0.03 |

| 333 | 2.0 ± 0.2 | 1.4 ± 0.1 |

| 363 | 5.5 ± 0.4 | 4.0 ± 0.3 |

| 393 | 11.0 ± 0.8 | 8.5 ± 0.6 |

| Source: Adapted from Borodin, O. & Smith, G. D., J. Phys. Chem. B, 2006. nih.gov |

A key finding from these simulations is the presence of correlated ion motion. nih.govacs.org In an ideal electrolyte, ions would move independently. However, in ionic liquids, strong electrostatic interactions lead to the correlated movement of oppositely charged ions (ion pairs) and the anti-correlated movement of similarly charged ions. nih.govarxiv.org This correlated motion reduces the ionic conductivity to a value lower than what would be predicted from the individual self-diffusion coefficients alone (the Nernst-Einstein equation). nih.gov Analysis indicates that these correlations can lower the ionic conductivity by approximately one-third from the ideal value. nih.govacs.org

Radial Distribution Functions for Local Structure Determination

The microscopic liquid structure is characterized using radial distribution functions (RDFs), g(r), which describe the probability of finding one ion at a certain distance from another. MD simulations are used to compute RDFs for all cation-anion, cation-cation, and anion-anion pairs.

For pyrrolidinium-based ionic liquids, the cation-anion RDF typically shows a sharp first peak at a short distance, indicating the strong electrostatic attraction and the formation of a well-defined first solvation shell. nih.gov In the [PMPyrr][TFSI] system, it was found that, on average, each [PMPyrr]⁺ cation is coordinated by four TFSI⁻ anions. nih.govacs.org A similar coordination number is expected for [PMPyrr][BF₄]. The RDFs for like-charged ions show a broader first peak at a larger distance, reflecting the Coulombic repulsion that keeps them further apart. These functions provide a detailed picture of the local ordering and packing of ions in the liquid state. wikibooks.orgnih.gov

Shear Modulus and Rotational Dynamics in Liquid and Plastic Phases

MD simulations can be used to probe the mechanical and rotational properties of the ionic liquid. The time-dependent shear modulus, G(t), provides insight into the viscoelastic behavior of the material. For ionic liquids like [PMPyrr][TFSI], simulations reveal that electrostatic interactions significantly slow down the dynamics, leading to a much more gradual decay of the shear modulus over time compared to non-ionic liquids. nih.govacs.org This is indicative of the "sticky" nature of the fluid, where the strong ionic network resists shear stress.

The rotational motion of the ions is also analyzed. Both the [PMPyrr]⁺ cation and the [BF₄]⁻ anion exhibit anisotropic rotation, meaning they rotate more freely around certain axes than others. nih.gov This anisotropy becomes more pronounced at lower temperatures as the liquid becomes more viscous. nih.govacs.org

Notably, N-methyl-N-propylpyrrolidinium tetrafluoroborate is known to exhibit one or more solid-solid transitions below its melting point, which is characteristic of the formation of plastic crystal phases. researchgate.netmdpi.com In these phases, the ions are fixed on a crystal lattice but retain significant rotational freedom. This high degree of rotational disorder within a crystalline structure is a key feature that MD simulations can explore, providing a link between the microscopic rotational dynamics and the macroscopic plastic properties of the material. mdpi.com

Quantum Chemical Approaches for Electrochemical Decomposition Pathway Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the decomposition mechanisms of ionic liquids. While specific studies on the electrochemical decomposition of 1-Methyl-1-propylpyrrolidinium tetrafluoroborate are not extensively detailed in the public domain, the methodologies applied to similar ionic liquids provide a clear framework for understanding its potential degradation pathways.

For instance, studies on the thermal decomposition of related pyrrolidinium-based ionic liquids, such as N-butyl-N-methyl pyrrolidinium tetrafluoroborate (Pyr14 BF4), have utilized DFT at the B3LYP/6-311++G(d,p) level to investigate reaction mechanisms. researchgate.net These studies suggest that decomposition can occur through pathways like bimolecular nucleophilic substitution (SN2) and Hofmann elimination (E2). researchgate.net In the case of Pyr14 BF4, the SN2 pathway is often accompanied by a competitive E2 elimination and a ring-opening pathway. researchgate.net Similar computational approaches can be adapted to model electrochemical decomposition by considering the effects of an applied potential and the presence of electrode surfaces.

The general approach for predicting decomposition pathways involves:

Geometry Optimization: Determining the lowest energy structures of the cation, anion, and potential decomposition products.

Transition State Searching: Identifying the saddle points on the potential energy surface that connect reactants to products, which allows for the calculation of activation energy barriers.

Reaction Pathway Analysis: Mapping the minimum energy path for various potential decomposition reactions to determine the most likely mechanisms.

These computational methods can provide valuable insights into the electrochemical stability window of this compound, helping to predict the onset of degradation reactions at electrode interfaces.

Development and Validation of Molecular Force Fields for this compound

Molecular dynamics (MD) simulations are essential for predicting the macroscopic properties of ionic liquids from their molecular structure. The accuracy of these simulations is highly dependent on the quality of the underlying molecular force field, which describes the potential energy of the system as a function of its atomic coordinates.

A many-body polarizable force field has been developed and validated for a range of ionic liquids, including those with N-methyl-N-alkylpyrrolidinium cations and the BF4- anion. researchgate.net These advanced force fields go beyond traditional fixed-charge models by accounting for electronic polarization, which is crucial for accurately describing the interactions in ionic systems. The development process for such a force field typically involves:

Parameterization: Deriving parameters for bonded (bond stretching, angle bending, dihedral torsions) and non-bonded (van der Waals and electrostatic) interactions from high-level quantum chemical calculations.

Validation: Comparing the results of MD simulations using the developed force field against experimental data for various physical properties.

Classical MD simulations performed with these validated force fields have shown good agreement with experimental data for properties such as density, heat of vaporization, ion self-diffusion coefficient, conductivity, and viscosity at various temperatures. researchgate.net

Table 1: Key Aspects of Molecular Force Field Development for Pyrrolidinium-Based Ionic Liquids

| Stage | Description |

| Quantum Chemical Calculations | Performed on isolated ions and ion pairs to obtain optimized geometries, vibrational frequencies, and electrostatic potentials. |

| Parameter Derivation | Bonded parameters are often fitted to reproduce quantum chemical energy surfaces. Non-bonded parameters, including partial atomic charges, are derived from the electrostatic potential. |

| Inclusion of Polarization | Many-body polarizable force fields explicitly account for the induction effects, leading to a more accurate description of the intermolecular interactions. |

| Validation against Experimental Data | Simulation results for density, viscosity, conductivity, and other transport properties are compared with experimental measurements to assess the accuracy of the force field. |

The ability of these force fields to accurately predict the thermodynamic and transport properties of ionic liquids is critical for their use in computational screening and the design of new materials. researchgate.net

Computational Prediction of Interfacial Properties and Liquid-Vapor Behavior

The behavior of this compound at interfaces, such as the electrode-electrolyte and liquid-vapor interfaces, is of fundamental importance for its applications. Computational methods are increasingly being used to predict these properties.

One sophisticated approach combines Statistical Associating Fluid Theory (SAFT) with Density Functional Theory (DFT). nih.gov The SAFT-γ Coarse-Grained (CG) approach can be used to model the complex molecular architecture of the ionic liquid, while DFT is employed to describe the inhomogeneous fluid behavior at the interface. nih.gov This combined methodology has been successfully applied to predict the interfacial properties of various molecular fluids, including surface tension and density profiles across the liquid-vapor interface. nih.gov

The liquid-vapor behavior of ionic liquids is complex. While they are known for their low vapor pressure, at elevated temperatures, they can vaporize, often accompanied by decomposition. Computational studies, in conjunction with experimental techniques like Knudsen effusion mass spectrometry, have been used to investigate the composition of the vapor phase above ionic liquids. nih.gov For some ionic liquids, the vapor can consist of neutral ion pairs as well as decomposition products. nih.gov Quantum-chemical calculations are essential for understanding the energetics of these vaporization and decomposition processes. nih.gov

Table 2: Computational Methods for Predicting Interfacial and Liquid-Vapor Properties

| Property | Computational Method | Key Insights |

| Liquid-Vapor Interface | SAFT-γ CG combined with DFT | Prediction of surface tension and density profiles. |

| Vapor Composition | Quantum Chemical Calculations | Determination of the relative stability of neutral ion pairs and potential decomposition products in the gas phase. |

| Interfacial Structure | Molecular Dynamics (MD) Simulations | Provides a detailed picture of the arrangement and orientation of ions at interfaces, such as the formation of electrical double layers at electrode surfaces. |

These computational tools provide a powerful means to investigate the interfacial and phase behavior of this compound, offering insights that are often difficult to obtain through experimental measurements alone.

Green Chemistry Principles and Environmental Impact Considerations

Adherence of 1-Methyl-1-propylpyrrolidinium (B8573862) Tetrafluoroborate (B81430) to Green Chemistry Principles

The twelve principles of green chemistry provide a framework for assessing the sustainability of chemical processes. nih.govub.edu The synthesis and application of 1-Methyl-1-propylpyrrolidinium tetrafluoroborate can be evaluated against several of these core tenets.

A common synthesis route for this compound involves a two-step process. mdpi.com First, N-methylpyrrolidine is reacted with an alkylating agent like 1-chloropropane (B146392) to form N-methyl-N-propylpyrrolidinium chloride. mdpi.com This is a quaternization reaction. The second step is an anion metathesis (exchange) reaction, where the chloride salt is reacted with a tetrafluoroborate source, such as tetrafluoroboric acid (HBF₄), to yield the final product and a byproduct, hydrochloric acid (HCl). mdpi.com

Atom Economy: This principle, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.govacs.org The ideal atom economy is 100%, typical of rearrangement and addition reactions. nih.gov Substitution and elimination reactions, characteristic of the metathesis step in the synthesis of this ionic liquid, generally have lower atom economies because they inherently generate byproducts. nih.gov

For the second step (anion exchange): [C₇H₁₆N]Cl + HBF₄ → [C₇H₁₆N]BF₄ + HCl

In this step, the atoms of the byproduct (HCl) are considered "waste" from an atom economy perspective, thus preventing the synthesis from achieving 100% efficiency. researchgate.net Halide-free synthesis routes are being developed for other ionic liquids to improve atom economy and reduce waste, which is a key goal of green chemistry. researchgate.net

Adherence to Green Chemistry Principles

| Green Chemistry Principle | Assessment for this compound |

|---|---|

| Prevention | The typical metathesis synthesis route generates byproducts (e.g., HCl), indicating that waste is not entirely prevented at the source. nih.govmdpi.com |

| Atom Economy | The synthesis involves a substitution (metathesis) step, which is inherently less atom-economical than addition or rearrangement reactions due to byproduct formation. nih.govacs.org |

| Safer Solvents and Auxiliaries | As an ionic liquid, it is a potential replacement for volatile organic compounds (VOCs), reducing air pollution. hidenisochema.commdpi.com However, its synthesis may use conventional solvents. mdpi.com |

| Design for Energy Efficiency | Synthesis requires significant heating (refluxing for 20 hours) and drying steps, indicating substantial energy consumption. mdpi.comresearchgate.net Its application in heat transfer could potentially improve energy efficiency in industrial processes. acs.org |

Designing for energy efficiency is a key principle of green chemistry, aiming to minimize the environmental and economic impacts of energy use by conducting processes at ambient temperature and pressure where possible. nih.govresearchgate.net

The described synthesis for this compound involves several energy-intensive steps:

Refluxing: The initial quaternization reaction is boiled in acetonitrile (B52724) for 20 hours. mdpi.com

Evaporation: Solvents are removed through evaporation. mdpi.com

Drying: The final product is dried in a vacuum oven at elevated temperatures (e.g., 60°C). mdpi.com

In industrial applications, however, this compound and similar pyrrolidinium-based ILs show promise for improving energy efficiency. Their high thermal stability and favorable heat capacity make them potential candidates as heat-transfer fluids. nih.govacs.org In energy storage, their use as electrolytes in batteries can enhance safety and potentially operational efficiency compared to conventional volatile and flammable organic solvents. mdpi.commdpi.com

One of the primary drivers for ionic liquid research is their potential as safer alternatives to traditional volatile organic compounds (VOCs). hidenisochema.com

Low Volatility: A defining characteristic of ionic liquids is their negligible vapor pressure. nih.gov This property significantly reduces the emission of harmful solvents into the atmosphere, thereby preventing air pollution and minimizing worker exposure through inhalation. hidenisochema.com

Enhanced Safety in Applications: In applications like lithium-ion batteries, conventional electrolytes are often composed of flammable carbonate solvents. mdpi.com Pyrrolidinium-based ionic liquids, with their high thermal stability and non-flammability, offer a safer alternative that can reduce the risk of fire or explosion in energy storage devices. mdpi.commdpi.com

Tunable Properties: The properties of ionic liquids can be fine-tuned by modifying the cation or anion structure. nih.gov This allows for the design of ILs with specific solvation properties, which can lead to more efficient and selective chemical processes, potentially reducing the need for hazardous auxiliary substances. mdpi.com

Methodologies for Environmental Impact Assessment of Ionic Liquids in Research

The "green" reputation of ionic liquids is not absolute and requires careful assessment of their environmental fate and toxicity. researchgate.net While their low volatility is an advantage, their potential solubility in water raises concerns about aquatic pollution. researchgate.netnih.gov Several methodologies are employed to evaluate their environmental impact.

Methodologies for Environmental Impact Assessment

| Methodology/Parameter | Description and Significance |

|---|---|

| Biodegradability Testing | Assesses the potential for microorganisms to break down the ionic liquid. High stability can lead to persistence in the environment. Studies have been conducted on various pyrrolidinium-based ILs to determine their biodegradability under aerobic conditions. aip.org |

| Ecotoxicity Analysis | Measures the toxic effects of the compound on various organisms (e.g., algae, daphnia, bacteria). The bioluminescence inhibition of the bacterium Aliivibrio fischeri is a common test to evaluate the toxicity of pyrrolidinium-based ILs and their mixtures. mdpi.comresearchgate.net |

| Aqueous Solubility | Determines how readily the ionic liquid dissolves in water. High solubility increases the potential for transport in aquatic ecosystems and exposure to aquatic life. researchgate.netnih.gov |

| Octanol/Water Partition Coefficient (Kow) | Measures the lipophilicity (tendency to dissolve in fats and oils) of the ionic liquid. A high Kow value suggests a greater risk of bioaccumulation in the fatty tissues of organisms. nih.gov |

These assessments are critical because research has shown that the toxicity of ionic liquids can vary widely depending on the specific cation and anion combination. For instance, toxicity often increases with the length of the alkyl chain on the cation. nih.gov Therefore, a comprehensive evaluation is necessary for each specific ionic liquid, including this compound.

Lifecycle Analysis and Sustainable Engineering Implications

A complete environmental assessment requires a lifecycle analysis (LCA), which evaluates the impact of a product from "cradle to grave"—from raw material extraction and synthesis to its use, and finally to its disposal, recycling, or degradation. researchgate.net

Synthesis Stage: As discussed, the synthesis of this compound involves energy-intensive steps and the use of solvents and reagents that contribute to its environmental footprint. mdpi.comresearchgate.net

Use Phase: During its functional life as an electrolyte or heat-transfer fluid, its stability and efficiency contribute positively. mdpi.comacs.org The key benefit is often enhanced safety and reduced emissions compared to conventional alternatives. hidenisochema.com

End-of-Life: A significant challenge for ionic liquids is their end-of-life management. Their high stability, an advantage during the use phase, can translate to persistence in the environment if released. researchgate.net Developing cost-effective methods for recycling and recovering used ionic liquids is a critical area of sustainable engineering research. The ability to reuse these materials would significantly improve their environmental profile by reducing the need for new synthesis and minimizing waste. hidenisochema.com

The implications for sustainable engineering are clear: the focus must be on designing the next generation of ionic liquids that are not only effective and safe during their use phase but are also derived from renewable feedstocks, synthesized via highly efficient and low-energy pathways, and designed for degradation into benign products at the end of their functional life. acs.orgtandfonline.com

Future Research Trajectories and Emerging Technological Opportunities

Exploration of Novel Derivatives and Structural Modifications for Enhanced Performance

Future research is heavily oriented towards the synthesis of novel derivatives of the 1-Methyl-1-propylpyrrolidinium (B8573862) cation to improve performance metrics like ionic conductivity, thermal stability, and electrochemical window. researchgate.netmdpi.com Scientists are exploring the effects of modifying the alkyl chain length on the cation. For instance, comparisons between N-methyl-N-propylpyrrolidinium ([C3C1pyrr]+) and N-methyl-N-butylpyrrolidinium ([C4C1pyrr]+) cations show how subtle changes in structure can influence the physical properties of the resulting ionic liquid. researchgate.netresearchgate.net

Another promising avenue is the creation of ether-functionalized pyrrolidinium (B1226570) cations. mdpi.com The introduction of ether groups into the alkyl side chains can alter the solvation properties, particularly for metal ions like Li+, which is crucial for battery applications. The goal is to create derivatives with lower viscosity and enhanced ion mobility without compromising thermal or electrochemical stability. The choice of anion paired with the pyrrolidinium cation is also a key area of modification. While this article focuses on the tetrafluoroborate (B81430) (BF4-) anion, research into pairing the 1-Methyl-1-propylpyrrolidinium cation with other anions like bis(trifluoromethylsulfonyl)imide (TFSI-) or bis(fluorosulfonyl)imide (FSI-) is ongoing to fine-tune the properties for specific applications. researchgate.netresearchgate.net

| Cation Modification Strategy | Targeted Property Enhancement | Potential Application |

| Varying Alkyl Chain Length | Melting point, Viscosity, Conductivity | Electrolytes, Solvents |

| Ether Functionalization | Ion Solvation (e.g., Li+), Flexibility | Lithium-ion Batteries |

| Asymmetrical Cation Design | Disruption of Crystal Packing, Lower Melting Point | Room Temperature Ionic Liquids |

Development of Advanced In-Situ Characterization Techniques for Dynamic Processes

A deeper understanding of the behavior of 1-Methyl-1-propylpyrrolidinium tetrafluoroborate in operational devices necessitates the development and application of advanced in-situ characterization techniques. These methods allow researchers to observe the dynamic processes at the electrode-electrolyte interface in real-time. Techniques such as electrochemical impedance spectroscopy (EIS) and potentiodynamic methods are crucial for evaluating the electrochemical stability window and interfacial resistance in batteries and supercapacitors. nasa.govmdpi.com

Future efforts will likely focus on integrating spectroscopic techniques, such as Raman and infrared spectroscopy, into electrochemical cells. This would provide molecular-level information about ion coordination, the formation of the solid electrolyte interphase (SEI), and degradation mechanisms during device operation. Pulsed field gradient spin-echo NMR is another powerful technique used to measure the self-diffusion coefficients of individual ions, offering insights into the charge transport mechanisms within the ionic liquid electrolyte. nasa.gov The development of specialized cell designs that are transparent to X-rays or neutrons could also enable techniques like in-situ X-ray diffraction or small-angle neutron scattering to probe structural changes in both the electrolyte and the electrode materials during cycling.

Integration of Multiscale Modeling with Experimental Research for Deeper Insights

The synergy between computational modeling and experimental validation is a powerful paradigm for accelerating the development of new materials and technologies based on this compound. researchgate.netnih.gov Molecular dynamics (MD) simulations, often employing quantum mechanical-based polarizable force fields, are used to predict fundamental thermophysical properties. researchgate.netnih.gov These simulations provide insights into intermolecular interactions that govern macroscopic properties. researchgate.net

For example, MD simulations can calculate properties that are in good agreement with experimental data, such as density, heat of vaporization, and self-diffusion coefficients. researchgate.netnih.gov This computational-experimental approach allows for the efficient screening of potential new derivatives and formulations before undertaking laborious and costly synthesis and characterization. researchgate.net Multiscale modeling, which connects atomic-level simulations to macroscopic device performance, represents a significant future direction. nih.gov This approach can help elucidate complex phenomena, such as the mechanism of ion transport across interfaces and the structural evolution of the electrolyte under an applied potential, providing a more complete picture than either experiment or simulation could alone. nasa.gov

| Predicted Property (MD Simulation) | Experimental Value (Example) | Reference |

| Density at 298 K | 1.280 g/cm³ | researchgate.net |

| Density at 328 K | 1.265 g/cm³ | researchgate.net |

| Density at 353 K | 1.253 g/cm³ | researchgate.net |

Expansion into Novel Electrochemical Systems and Advanced Catalysis

While much of the current research on this compound focuses on its use in lithium-ion batteries, there is a significant opportunity to expand its application into other novel electrochemical systems. mdpi.com Its wide electrochemical window, high ionic conductivity, and good thermal stability make it a promising candidate for next-generation energy storage devices like sodium-ion batteries, lithium-sulfur batteries, and high-voltage supercapacitors. nih.govproionic.comresearchgate.net In supercapacitors, pyrrolidinium-based ionic liquids can operate at voltages exceeding 3.5 V, which significantly enhances the energy density of the device. researchgate.net

The compound's use as a solid electrolyte, particularly when doped with lithium salts like LiBF4, is a key area of investigation. mdpi.com These solid-state electrolytes offer the potential for safer, more durable solid-state lithium-ion batteries. mdpi.com Beyond energy storage, pyrrolidinium-based ionic liquids have shown potential in acid-catalyzed reactions and as media for fuel cell devices, representing a broad field for future exploration. nih.govalfa-chemistry.com

Design and Fabrication of Functional Smart Materials Incorporating this compound

The unique properties of this compound make it an excellent component for the design of functional smart materials. A significant area of research is its use in creating organic ionic plastic crystals (OIPCs). researchgate.net These materials exhibit high ionic conductivity in the solid state, making them suitable for applications as solid electrolytes in all-solid-state batteries. mdpi.com The [N13pyr]BF4-LiBF4 system, for example, has demonstrated high ionic conductivity on the order of 10⁻³–10⁻² S cm⁻¹ at 60 °C. mdpi.com

Furthermore, this ionic liquid can be incorporated into polymer matrices to form polymer electrolytes or ion gels. alfa-chemistry.com These materials combine the mechanical robustness and processability of polymers with the high ionic conductivity and electrochemical stability of the ionic liquid. Such materials could be used to fabricate flexible and transparent polymer films for applications in bendable electronics and wearable energy storage devices. alfa-chemistry.com The development of these "soft materials" based on pyrrolidinium salts is a key step towards creating smart, responsive materials for a variety of advanced technological applications. researchgate.net

Q & A

Q. What are the key physicochemical properties of P13BF4, and how are they experimentally determined?

P13BF4 exhibits distinct physicochemical properties critical for applications in electrochemistry and material science:

These properties are typically measured under controlled humidity due to the anion’s sensitivity to hydrolysis . Conductivity is determined using a conductivity cell with platinum electrodes, while viscosity is assessed via rheological experiments .

Q. What safety protocols are essential for handling P13BF4 in laboratory settings?

P13BF4 requires stringent handling due to its hygroscopic nature and potential for decomposition in water . Key precautions include:

- Moisture Control : Use gloveboxes or desiccators to prevent hydrolysis of the BF4⁻ anion .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Avoid inhalation of vapors by working in fume hoods .

- Waste Disposal : Neutralize waste with approved methods (e.g., alkaline hydrolysis) before disposal .

Advanced Research Questions

Q. How does the ionic conductivity of P13BF4-based composites compare to pure P13BF4, and what factors drive these differences?

In composite systems (e.g., P13BF4 + LiBF4 + amorphous polyethylene oxide), ionic conductivity decreases significantly compared to pure P13BF4 due to phase transitions and restricted ion mobility in solid-state matrices:

| System | Conductivity (30–37°C) | State | Measurement Method |

|---|---|---|---|

| Pure P13BF4 | 4.92 mS/cm at 30°C | Liquid | Impedance spectroscopy |

| P13BF4 + LiBF4 + aPEO | 2.7 × 10⁻⁵ S/cm at 37°C | Solid composite | AC impedance spectroscopy |

The lower conductivity in composites arises from:

- Phase Behavior : Solidification into hexagonal spherulites restricts ion mobility .

- Lithium Coordination : Li⁺ ions interact with the polymer matrix, reducing overall diffusion coefficients .

- Measurement Conditions : Solid-state vs. liquid-state measurements introduce discrepancies in reported values .

Q. How can researchers resolve contradictions in reported conductivity values for P13BF4?

Discrepancies often stem from:

- Material State : Pure ionic liquids (liquid) vs. composites (solid) exhibit vastly different conductivities .

- Temperature Gradients : Conductivity increases with temperature but may not follow Arrhenius behavior in composites .

- Experimental Techniques : Impedance spectroscopy (liquid) vs. pulsed-field-gradient NMR (solid) yield divergent results .

To reconcile data, standardize measurement protocols (e.g., ISO 16797 for ionic liquids) and report phase states explicitly.

Q. What methodologies are effective for studying ion transport mechanisms in P13BF4 systems?

Advanced techniques include:

- Multinuclear NMR : Quantifies cation (¹H), anion (¹⁹F), and Li⁺ (⁷Li) diffusion coefficients via pulsed-field-gradient experiments .

- DSC and Optical Thermomicroscopy : Identifies phase transitions affecting ion mobility .

- Impedance Spectroscopy : Measures bulk conductivity and separates interfacial resistance contributions .

Example diffusion coefficients in a ternary composite (320 K):

| Ion | Diffusion Coefficient (m²/s) |

|---|---|

| BF4⁻ (Anion) | 2.5 × 10⁻¹¹ |

| P13⁺ (Cation) | 1.8 × 10⁻¹¹ |

| Li⁺ | 1.1 × 10⁻¹¹ |

The anion’s higher mobility suggests it dominates conduction in such systems .

Q. How can experimental design optimize ionic conductivity in P13BF4 composites?

Key factors include:

- Lithium Salt Concentration : Excess LiBF4 (>2 wt.%) disrupts ion pairing, reducing conductivity .

- Polymer Matrix Compatibility : Amorphous polymers (e.g., aPEO) enhance flexibility and ion dissociation compared to crystalline matrices .

- Morphology Control : Annealing composites to form spherulitic structures improves ion pathways .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.